molecular formula C36H70O19 B8252034 Cellulose hydroxyethylate

Cellulose hydroxyethylate

Cat. No. B8252034
M. Wt: 806.9 g/mol
InChI Key: DFJVHKAPIXJTSC-UHFFFAOYSA-N
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Description

Hydroxyethyl cellulose, also known as Cellulose hydroxyethylate, is a gelling and thickening agent derived from cellulose. It is widely used in cosmetics, cleaning solutions, and other household products . Hydroxyethyl cellulose and methyl cellulose are frequently used with hydrophobic drugs in capsule formulations, to improve the drugs’ dissolution in the gastrointestinal fluids .


Molecular Structure Analysis

Cellulose consists of a repeating unit of glucose molecule comprising the O-4 atom as part of this repeated unit . Three reactive hydroxyl groups exist in each anhydroglucose unit (AGU) within the cellulose chain, a primary group at C6 and two secondary groups at C2 and C3 that are positioned in the plane of the ring .


Chemical Reactions Analysis

The catalytic hydrolysis of cellulose to produce 5-hydroxymethylfurfural (HMF) is a powerful means of biomass resources . The simulations show the synergistic effect between cellulose hydrolysis and multiphase mass transfer .


Physical And Chemical Properties Analysis

Hydroxyethyl cellulose is a polysaccharide derivative with gel thickening, emulsifying, bubble-forming, water-retaining, and stabilizing properties . It is non-ionic and water-soluble .

Scientific Research Applications

  • Raw Material Source : Cellulose and its derivatives, including cellulose hydroxyethylate, serve as renewable raw materials. They are used in the preparation of new compounds, such as cellulosic fibers and biocomposites, and can be modified through esterifications and etherifications (Figueiredo, Ismael, Anjo, & Duarte, 2010).

  • Nanomaterial Development : Cellulose nanocrystals, derived from cellulose hydroxyethylate, are used as reinforcing agents in nanocomposites due to their low cost, availability, renewability, light weight, and unique morphology (Habibi, Lucia, & Rojas, 2010).

  • Biomedical Applications : Modified cellulose, such as hydroxyethyl cellulose, is notable for its use in biomedical applications, including in hydrogels for drug delivery, tissue engineering, wound dressing, bioimaging, and wearable sensors (Fu, Qi, Ma, & Wan, 2019).

  • Energy Harvesting : Cellulose-based piezoelectric and triboelectric nanogenerators, developed using cellulose hydroxyethylate, are researched for their potential in energy harvesting, leveraging cellulose's crystallization and polar hydroxyl groups (Song, Shi, Hu, Xiong, Isogai, & Yang, 2021).

  • Composite Membrane Development : The integration of cellulose derivatives with other materials, such as hydroxyapatite, is investigated for applications in water purification, tissue engineering, drug delivery, and hemodialysis (Oprea & Voicu, 2020).

  • Surface Modification : Cellulose hydroxyethylate is used for surface modification of nanocrystals, improving their dispersion in polymeric matrices and enhancing their performance as reinforcing agents (Taipina, Ferrarezi, Yoshida, & Gonçalves, 2013).

Mechanism of Action

Hydroxyethyl cellulose interacts with the solid surface through hydrogen bonding to thicken and prolong the formation time of a water-retaining film. It acts as a drug carrier or microsphere to entrap other drug molecules and form a viscous gel-like dispersion, enabling drug diffusion across biological membranes .

Safety and Hazards

Hydroxyethyl cellulose may form combustible dust concentrations in air . It may cause chemical pneumonitis in case of inhalation and skin irritation . Animal data suggests potential alteration in female fertility .

Future Directions

The direct application of Hydroxyethyl cellulose faces certain challenges such as high dosage, suboptimal temperature resistance, and slow degradation . Future development should concentrate on hydrophobic modification of Hydroxyethyl cellulose long carbon chains and compounding with polymers to produce Hydroxyethyl cellulose-based composites that are suitable for wider application .

properties

IUPAC Name

1-[[3,4,5-tris(2-hydroxypropoxy)-6-[4,5,6-tris(2-hydroxypropoxy)-2-(2-hydroxypropoxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H70O19/c1-19(37)9-45-17-27-29(47-11-21(3)39)31(48-12-22(4)40)34(51-15-25(7)43)36(54-27)55-30-28(18-46-10-20(2)38)53-35(52-16-26(8)44)33(50-14-24(6)42)32(30)49-13-23(5)41/h19-44H,9-18H2,1-8H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFJVHKAPIXJTSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COCC1C(C(C(C(O1)OC2C(OC(C(C2OCC(C)O)OCC(C)O)OCC(C)O)COCC(C)O)OCC(C)O)OCC(C)O)OCC(C)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H70O19
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

806.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Soluble
Details MSDS
Record name Hydroxyethyl cellulose
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11602
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Interacts with the solid surface through hydrogen bonding to thicken and prolong the formation time of a water-retaining film. Hydroxyethyl cellulose acts as a drug carrier or microsphere to entrap other drug molecules and form a viscous gel-like dispersion, enabling drug diffusion across biological membranes.
Record name Hydroxyethyl cellulose
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11602
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Cellulose hydroxyethylate

CAS RN

9004-62-0
Record name Hydroxyethyl cellulose
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11602
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Melting Point

Decomposes at 205ºC as Cellosize
Details Cellosize product information
Record name Hydroxyethyl cellulose
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11602
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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